tert-Butyl (2-iodopyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (2-iodopyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H13IN2O2. It is a derivative of pyridine, featuring an iodine atom at the 2-position and a tert-butyl carbamate group at the 4-position. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-iodopyridin-4-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-iodopyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, along with bases like cesium carbonate, are used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
tert-Butyl (2-iodopyridin-4-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2-iodopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions. The iodine atom at the 2-position and the tert-butyl carbamate group at the 4-position confer unique reactivity to the compound. These functional groups enable the compound to undergo substitution, oxidation, reduction, and coupling reactions, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (2-bromopyridin-4-yl)carbamate
- tert-Butyl (2-fluoropyridin-4-yl)carbamate
Uniqueness
tert-Butyl (2-iodopyridin-4-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing access to a broader range of chemical transformations .
Properties
IUPAC Name |
tert-butyl N-(2-iodopyridin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTKGLACVBDVLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640066 |
Source
|
Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869735-25-1 |
Source
|
Record name | 1,1-Dimethylethyl N-(2-iodo-4-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869735-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-iodopyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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